![molecular formula C19H22Cl2O4 B12055261 Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether, qualitative standard, mixture of 3 isomers ortho-ortho, ortho-para, para-para, is a chemical compound used primarily as an additive in the synthesis of organosol resins. This compound helps prevent the thermal degradation of polymers during the removal of hydrochloric acid in organosol resins . It is also known by its synonym, Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane .
准备方法
Synthetic Routes and Reaction Conditions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
化学反应分析
Types of Reactions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include ethers and alcohols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include primary and secondary alcohols.
科学研究应用
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is used in various scientific research applications, including:
作用机制
The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
相似化合物的比较
Similar Compounds
- **Bisphenol A bis(2,3-dihydro
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Similar in structure but differs in the phenyl groups attached to the central carbon atom.
Bisphenol F bis(2,3-dihydroxypropyl) ether: Similar in structure but contains hydroxyl groups instead of chlorine atoms.
属性
分子式 |
C19H22Cl2O4 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2 |
InChI 键 |
VQXSOBIULOLCHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
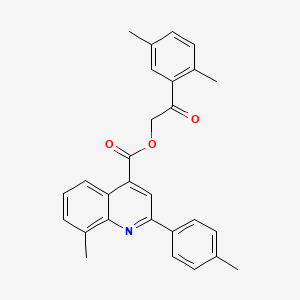
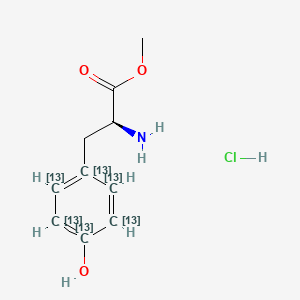
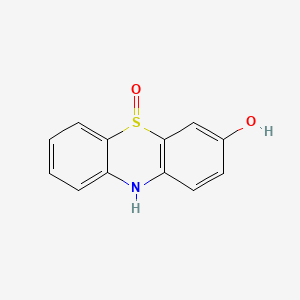
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
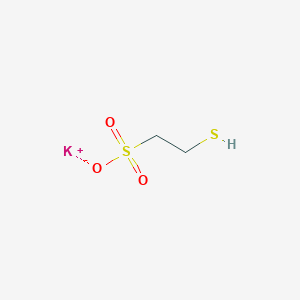
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
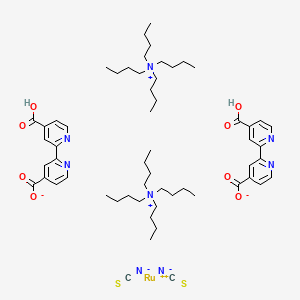
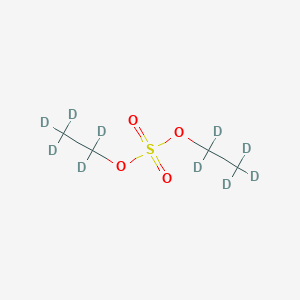


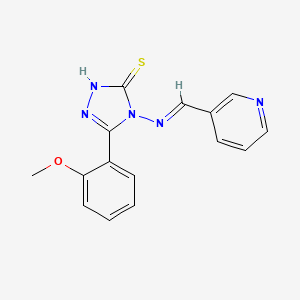
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

